Cas no 86870-11-3 (1,2,4-Triazolo[4,3-b][1,2,4]triazine,3-methyl-7-(4-methylphenyl)-)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine,3-methyl-7-(4-methylphenyl)- structure](https://www.kuujia.com/scimg/cas/86870-11-3x500.png)
86870-11-3 structure
Product name:1,2,4-Triazolo[4,3-b][1,2,4]triazine,3-methyl-7-(4-methylphenyl)-
CAS No:86870-11-3
MF:C12H11N5
MW:225.249241113663
CID:725432
1,2,4-Triazolo[4,3-b][1,2,4]triazine,3-methyl-7-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazolo[4,3-b][1,2,4]triazine,3-methyl-7-(4-methylphenyl)-
- 3-methyl-7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
- 3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine
- 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3-methyl-7-(4-methylphenyl)-
-
- Inchi: 1S/C12H11N5/c1-8-3-5-10(6-4-8)11-7-13-17-9(2)15-16-12(17)14-11/h3-7H,1-2H3
- InChI Key: OCLAHXLLZKCETP-UHFFFAOYSA-N
- SMILES: N1=CC(C2=CC=C(C)C=C2)=NC2=NN=C(C)N12
Computed Properties
- Exact Mass: 225.101
- Monoisotopic Mass: 225.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.33
- Refractive Index: 1.714
1,2,4-Triazolo[4,3-b][1,2,4]triazine,3-methyl-7-(4-methylphenyl)- Related Literature
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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